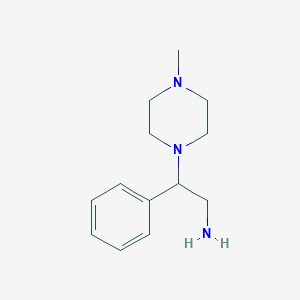

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2-(4-Methylpiperazin-1-yl)pyrimidine-3-carbonitrile was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the structure of the target protein and the ligand was regularized and optimized .Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Molecular Interactions

A study explored the synthesis, characterization, and biological activities of novel thiophene-2-carboxaldehyde derivatives incorporating 2-(4-Methylpiperazin-1-yl). These compounds exhibited promising antibacterial, antifungal activities, and were less toxic. Specifically, their anticancer potential was highlighted through optical spectroscopic and docking studies, revealing significant interactions with human serum albumin, suggesting a pharmacokinetic mechanism relevant for drug delivery systems (Shareef et al., 2016).

Chemical Synthesis and Modification

Chemical synthesis and the modification of 2-(4-Methylpiperazin-1-yl) derivatives have been a focus of several studies. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through nucleophilic substitution reactions, highlighting the compound's role as an intermediate for further pharmaceutical applications (Mishriky & Moustafa, 2013).

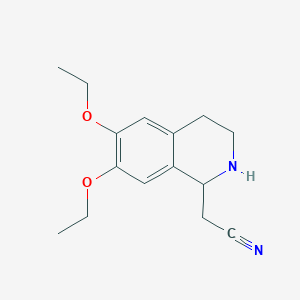

Anticancer Activity of Isoquinolines

Another research direction involves analyzing the anticancer activity of isoquinolines with variations in their heteroaromatic substituents. A comparative analysis showed that derivatives of 1-(4-methylpiperazin-1-yl)isoquinolines with specific substituents exhibited high levels of anticancer activity, indicating the importance of structural modifications for therapeutic efficacy (Konovalenko et al., 2022).

Analgesic Properties

Structural characterization of analgesic isothiazolopyridines incorporating the 2-(4-Methylpiperazin-1-yl) moiety has been conducted, showing significant interactions and stacking with isothiazole and pyridine rings, which may correlate with their analgesic action. This study highlights the compound's potential in developing new pain management therapies (Karczmarzyk & Malinka, 2008).

Kinase Inhibition for Antitumor Potency

Research on structural optimization of derivatives targeting EGFR-activating and drug-resistance mutations in cancer treatment identified a compound with significant in vitro and in vivo antitumor potency. This underlines the role of 2-(4-Methylpiperazin-1-yl) derivatives in developing targeted cancer therapies (Yang et al., 2012).

HDAC Inhibition for Therapeutic Applications

Compounds derived from 2-(4-Methylpiperazin-1-yl) have been evaluated as novel histone deacetylase inhibitors (HDACi), showing potential in treating cancer and other disorders. The study emphasized their remarkable stability and in vivo antitumor activity, suggesting a promising route for therapeutic development (Thaler et al., 2010).

PET Imaging of Microglia

[11C]CPPC, a PET radiotracer incorporating the 2-(4-Methylpiperazin-1-yl) group, specifically targets CSF1R, a microglia-specific marker. This compound enables noninvasive imaging of neuroinflammation, offering insights into neuropsychiatric disorders and the immune environment in CNS malignancies (Horti et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-methylpiperazin-1-yl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)13(11-14)12-5-3-2-4-6-12/h2-6,13H,7-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZHFHXITHQLFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390199 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)-2-phenylethanamine | |

CAS RN |

176971-20-3 |

Source

|

| Record name | 2-(4-methylpiperazin-1-yl)-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Chloro-3-(trifluoromethyl)-2-pyridyl]-1-methylhydrazine](/img/structure/B70775.png)